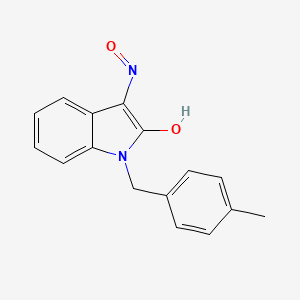

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is a compound that belongs to the class of oximes, which are known for their diverse biological and pharmacological applications. Oximes are hydroxy-imine derivatives that have gained popularity due to their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .

Mecanismo De Acción

Target of Action

Oximes, a class of compounds to which this compound belongs, are renowned for their widespread applications as organophosphate (op) antidotes . They are known to target acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function .

Mode of Action

Oximes are known to reactivate ache, which has been inhibited by op poisoning . This reactivation is achieved by the oxime’s ability to bind to the OP moiety, removing it from the AChE and thus allowing the enzyme to resume its normal function .

Biochemical Pathways

Given that oximes are known to reactivate ache, it can be inferred that this compound may influence the cholinergic system, which involves the neurotransmitter acetylcholine and its metabolic processes .

Result of Action

Based on the known action of oximes, it can be inferred that this compound may help restore normal nerve function by reactivating ache that has been inhibited by ops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted oximes with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has shown that compounds containing the indole structure, including derivatives like 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, can exhibit significant anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle checkpoints .

- For example, derivatives of indole have been evaluated against a range of cancer cell lines, revealing IC50 values that indicate their potential as therapeutic agents .

-

Biological Activity :

- Indoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The oxime functional group may enhance these properties by increasing the compound's reactivity and ability to interact with biological macromolecules .

- A study highlighted the potential of indole derivatives in combating biofilms and bacterial infections, suggesting that this compound could contribute to new antibacterial strategies .

Pharmacological Insights

-

Checkpoint Kinase Inhibition :

- Research has indicated that indole derivatives can act as inhibitors of checkpoint kinase 1 (Chk1), which plays a critical role in DNA damage response and cell cycle regulation. Such inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .

- This property suggests that this compound may be explored further for its potential in combination therapies aimed at improving cancer treatment outcomes.

- Drug-Like Properties :

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime used for similar purposes as pralidoxime.

HI-6: A potent oxime reactivator of acetylcholinesterase.

Trimedoxime: Used as a nerve agent antidote.

Methoxime: Known for its antibacterial properties.

Uniqueness

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is unique due to its indole-based structure, which imparts distinct biological activities compared to other oximes

Actividad Biológica

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, a derivative of indole, exhibits significant biological activity that has garnered interest in medicinal chemistry. This compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

The compound can undergo various chemical reactions, which include:

- Oxidation : The oxime group can be oxidized to form nitrile oxides.

- Reduction : The oxime group can be reduced to form amines.

- Substitution : The oxime group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. These transformations are essential for synthesizing more complex bioactive molecules from the parent compound .

The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction is fundamental to the compound's biological effects, particularly in cancer therapy where it may inhibit tumor growth by targeting critical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 5.5 |

| A549 (lung) | 4.4 |

| HCT116 (colon) | 3.1 |

| U937 (leukemia) | 1.8 |

These results indicate that the compound is particularly effective against human myeloid leukemia cells, highlighting its potential in cancer therapy .

Case Studies

A notable study evaluated the compound's effects on tumor growth in xenograft models. Administration of 30 mg/kg significantly inhibited tumor growth by approximately 80% without causing substantial weight loss in the subjects. This suggests a favorable therapeutic window and minimal systemic toxicity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRVRQQUGMJOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.